N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine
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Overview
Description
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with two fluorine atoms and an amine group attached to a 2,2-dimethylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a difluorocyclobutanone derivative in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran or dichloromethane, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to scale up the production process. These methods allow for precise control over reaction parameters and efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar structure but lacks the difluorocyclobutane ring.
N,N-Dimethylaniline: Contains a dimethylamino group attached to a phenyl ring, differing in both structure and reactivity.
Uniqueness
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine is unique due to the presence of the difluorocyclobutane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17F2N |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C9H17F2N/c1-8(2,3)6-12-7-4-9(10,11)5-7/h7,12H,4-6H2,1-3H3 |
InChI Key |
TWQULZUPRVJOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1CC(C1)(F)F |
Origin of Product |
United States |
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